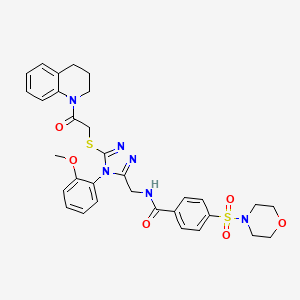

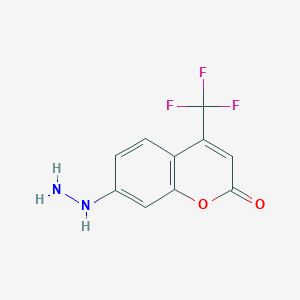

![molecular formula C17H21N3O3 B2890891 N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 922850-83-7](/img/structure/B2890891.png)

N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and two amide groups attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its three-dimensional structure .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the cyclohexene ring and the amide groups . The double bond in the cyclohexene ring could undergo addition reactions, while the amide groups could participate in a variety of reactions, including hydrolysis and condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the cyclohexene ring could make the compound more hydrophobic, while the amide groups could allow for hydrogen bonding .Applications De Recherche Scientifique

Chemical Synthesis Applications

A study by El‐Faham et al. (2013) discussed the use of OxymaPure/DIC as an efficient reagent for the synthesis of a novel series of α-ketoamide derivatives, showcasing a method for creating compounds with potential biochemical applications (El‐Faham et al., 2013). This process involves the ring opening of N-acylisatin and coupling to different amino acid esters, demonstrating a key methodology in the synthesis of complex organic molecules.

Pharmacological Exploration

Research on the anticonvulsant properties of enaminone compounds, such as the study by Masocha et al. (2016), highlights the potential therapeutic applications of cyclic enaminones. These compounds have been found to exhibit antinociceptive activity, contributing valuable insights into pain management strategies (Masocha, Kombian, & Edafiogho, 2016).

Material Science and Catalytic Activities

Saka et al. (2013) synthesized new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, exploring their catalytic activity in cyclohexene oxidation. This study exemplifies the application of synthesized compounds in catalysis, contributing to advancements in material science (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-15(21)13-6-8-14(9-7-13)20-17(23)16(22)19-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H2,18,21)(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLZYDIRXFCASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)

![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)